molecular formula C8H13N3O B13042233 (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13042233
M. Wt: 167.21 g/mol
InChI Key: VCHJIYGWBCJHGW-SSDOTTSWSA-N
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Description

(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral small molecule featuring a pyrazole core substituted with a tetrahydrofuran ring, a structure of high interest in modern medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of pharmacological agents, including anti-inflammatory, antimicrobial, and anticancer drugs . The specific incorporation of the chiral tetrahydrofuran moiety is designed to influence the compound's stereochemical interaction with biological targets, potentially leading to enhanced selectivity and potency. This compound serves as a valuable synthetic intermediate or scaffold for researchers, particularly in the exploration of novel metalloprotease inhibitors. Pyrazole derivatives have recently been identified as potent and selective inhibitors for metalloproteinases such as meprin α and meprin β, which are emerging targets in pathologies like cancer, fibrosis, and Alzheimer's disease . The structure-activity relationship (SAR) of such inhibitors is crucial, as modifications on the pyrazole core, including the nature of the N-1 substituent, can significantly modulate activity and selectivity between enzyme isoforms . As a building block, this chiral amine can be further functionalized to explore these SARs or to develop probes for target validation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-methyl-1-[(3R)-oxolan-3-yl]pyrazol-4-amine

InChI

InChI=1S/C8H13N3O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3/t7-/m1/s1

InChI Key

VCHJIYGWBCJHGW-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NN1[C@@H]2CCOC2)N

Canonical SMILES

CC1=C(C=NN1C2CCOC2)N

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization

The pyrazole core can be synthesized using phenylhydrazine and ethyl acetoacetate derivatives under acidic or neutral conditions. Subsequent functionalization introduces substituents like methyl and tetrahydrofuran groups in a controlled manner.

Chiral Synthesis

Chirality is introduced either through:

  • Chiral Catalysts : Transition metal complexes with chiral ligands are used to ensure stereoselectivity during key bond-forming steps.
  • Chiral Resolution : Racemic mixtures are resolved using chromatographic techniques or recrystallization with chiral resolving agents.

Reaction Conditions and Optimization

Solvent Selection

THF is commonly used as a solvent due to its ability to stabilize intermediates and facilitate nucleophilic substitution reactions.

Temperature Control

Reactions are typically carried out at controlled temperatures ranging from 0°C to room temperature to prevent side reactions and ensure high yields.

Catalysts

Enantioselective catalysts such as BINAP-Ru complexes or organocatalysts are employed for stereospecific transformations.

Challenges in Synthesis

  • Achieving High Enantioselectivity :
    • The synthesis requires precise control over reaction conditions to favor the (S)-enantiomer.
  • Purity of Final Product :
    • Impurities arising from incomplete reactions or side products need to be minimized through purification techniques such as recrystallization or chromatography.

Data Table: Key Reaction Steps and Conditions

Step Reactants/Conditions Outcome
Pyrazole Core Formation Phenylhydrazine + Ethyl Acetoacetate Formation of pyrazole ring
Tetrahydrofuran Addition Nucleophilic substitution in THF Introduction of tetrahydrofuran group
Amination Ammonia/amine derivatives + Catalyst Amino group addition at C4
Chiral Resolution Chiral resolving agents Isolation of (S)-enantiomer

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the tetrahydrofuran moiety, resulting in the formation of dihydropyrazole or tetrahydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.

    Substitution: Introduction of various functional groups, leading to modified pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for enzymes or receptors, providing insights into the mechanisms of biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
(S)-5-Methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine THF (1), methyl (5), amine (4) Tetrahydrofuran, pyrazole, amine ~277 (estimated) Enhanced solubility, chiral recognition in binding
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Pyrimidinyl (4), methylsulfanyl (2) Pyrimidine, THF, pyrazole 277.35 Intramolecular H-bonding, chiral separation via chromatography
5-Methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl (1), methyl (5), amine (4) Pyridine, pyrazole 174.17 Potential kinase inhibition, aromatic π-π interactions
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Chlorophenyl (3), methyl (1) Chlorophenyl, pyrazole 207.67 Increased lipophilicity, antimicrobial activity
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Trifluoroethyl (1), methyl (5) CF3 group, pyrazole 179.14 High electronegativity, metabolic resistance

Physicochemical Properties

  • Solubility : The THF group in the target compound improves aqueous solubility compared to aromatic analogs (e.g., chlorophenyl or pyridinyl derivatives) .
  • LogP : Estimated logP for the target compound is lower (~1.5) than chlorophenyl (logP ~2.8) or trifluoroethyl (logP ~2.2) analogs, due to THF’s polarity .
  • Hydrogen Bonding : The amine group at position 4 participates in intramolecular H-bonding (N–H···N), stabilizing the pyrazole-pyrimidine conformation in the R-analog .

Crystallographic and Spectroscopic Data

  • Target Compound: Expected to form monoclinic crystals (similar to R-analog: space group P21212, a=15.479 Å) with intramolecular H-bonds .
  • Pyridinyl Analog : ¹H NMR (CDCl3) shows aromatic protons at δ 8.74 (d, J = 2.3 Hz) and δ 7.81 (ddd, J = 8.2 Hz) .

Biological Activity

(S)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a chiral compound that features a pyrazole ring and a tetrahydrofuran moiety. Its molecular formula is C8H13N3OC_8H_{13}N_3O and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. The enantiomeric specificity of this compound, particularly the (S)-configuration, is crucial for its biological interactions and therapeutic applications.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The compound's design allows for specific interactions with biological macromolecules, which may influence enzyme and receptor activities.

Property Details
Molecular Weight 167.21 g/mol
CAS Number 2177258-98-7
Molecular Formula C8H13N3O

Enzyme Interaction

Research indicates that this compound may act as a ligand for various enzymes and receptors. Preliminary studies suggest that it could modulate enzyme activity, potentially influencing pathways relevant to disease treatment. For example, compounds with similar structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating a potential role in anti-infective therapies .

Anticancer Potential

The compound has been implicated in anticancer research, with studies highlighting its ability to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism suggests that this compound could be effective in arresting the cell cycle in the G2/M phase, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there are indications that this compound may exhibit anti-inflammatory effects. Similar pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory responses .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Activity : A study demonstrated that related pyrazole compounds exhibited sub-micromolar activity against Gram-positive bacteria, suggesting that this compound may have similar or enhanced efficacy .
  • Cancer Cell Line Studies : Research involving cancer cell lines has shown that pyrazole derivatives can effectively inhibit cell proliferation at low micromolar concentrations, indicating potential therapeutic applications in oncology .
  • Inflammation Models : In vivo studies have indicated that compounds structurally related to this compound can significantly reduce inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .

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